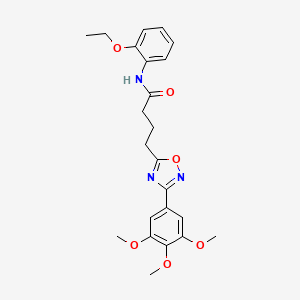
N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been reported to act by inhibiting the activity of enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have biochemical and physiological effects in vitro. The compound has been reported to inhibit the growth of cancer cells, as well as the growth of fungal and bacterial strains. It has also been shown to induce apoptosis in cancer cells. Further studies are needed to evaluate the potential of this compound for use in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a therapeutic agent for cancer. The compound has been shown to exhibit anticancer activity in vitro, and further studies are needed to evaluate its potential in vivo. Another advantage of using this compound is its potential as a fluorescent probe for the detection of metal ions. The compound has been reported to exhibit fluorescence in the presence of certain metal ions, and further studies are needed to evaluate its potential as a diagnostic tool.
One limitation of using N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to evaluate the safety and efficacy of this compound in vivo. Another limitation is the need for further studies to elucidate the exact mechanism of action of this compound.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the evaluation of its potential as a therapeutic agent for cancer. Further studies are needed to evaluate its efficacy and safety in animal models. Another direction is the study of its potential as a diagnostic tool for the detection of metal ions. The compound has been reported to exhibit fluorescence in the presence of certain metal ions, and further studies are needed to evaluate its potential as a diagnostic tool. Additionally, studies are needed to elucidate the exact mechanism of action of this compound and to evaluate its potential as a lead compound for the development of new drugs.
In conclusion, N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound with potential applications in scientific research. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities, as well as potential as a fluorescent probe for the detection of metal ions. Further studies are needed to evaluate its potential as a therapeutic agent for cancer, its safety and efficacy in animal models, and its potential as a diagnostic tool. Future studies are also needed to elucidate the exact mechanism of action of this compound and to evaluate its potential as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-ethoxybenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butanoyl chloride to yield the final product. The synthesis of this compound has been reported in the literature, and the purity and identity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. The compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to evaluate its potential as a therapeutic agent.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-5-31-17-10-7-6-9-16(17)24-20(27)11-8-12-21-25-23(26-32-21)15-13-18(28-2)22(30-4)19(14-15)29-3/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAMROLMVTXARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
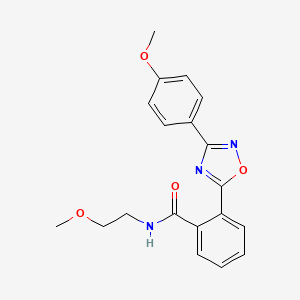
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
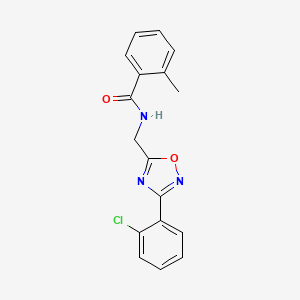
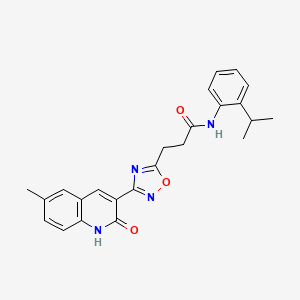
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

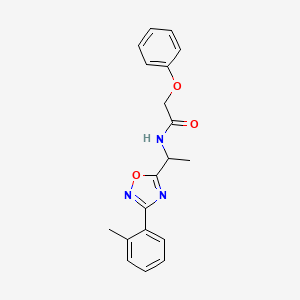


![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)

